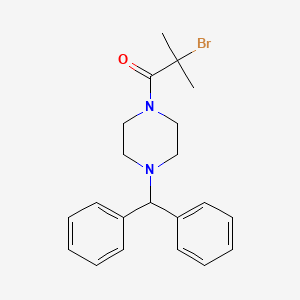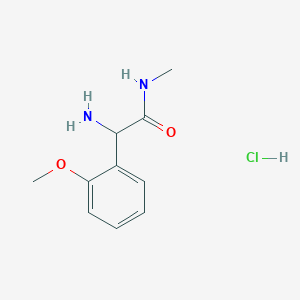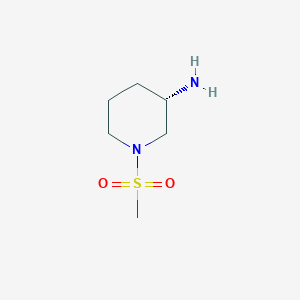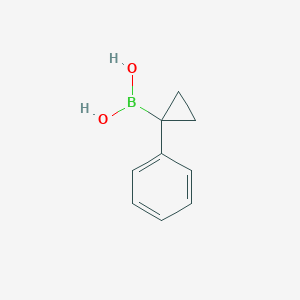
2-Amino-2-methyl-4-morpholinobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-4-morpholinobutan-1-ol is an organic compound with the molecular formula C9H20N2O2. It is a versatile chemical used in various scientific and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-morpholinobutan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-4-morpholinobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that are useful in different applications.
Applications De Recherche Scientifique
2-Amino-2-methyl-4-morpholinobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Amino-2-methyl-4-morpholinobutan-1-ol exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 2-Amino-4-methylphenol
- 2-Amino-4-methylpyridinium-4-hydroxybenzolate
Uniqueness
2-Amino-2-methyl-4-morpholinobutan-1-ol is unique due to its morpholine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications.
Propriétés
Formule moléculaire |
C9H20N2O2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
2-amino-2-methyl-4-morpholin-4-ylbutan-1-ol |
InChI |
InChI=1S/C9H20N2O2/c1-9(10,8-12)2-3-11-4-6-13-7-5-11/h12H,2-8,10H2,1H3 |
Clé InChI |
QOITYKWKWOVSJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1CCOCC1)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine hydrochloride](/img/structure/B15318857.png)
![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)







![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)

